molecular formula C15H11NO3 B13714821 4-(4-Biphenylyl)oxazolidine-2,5-dione

4-(4-Biphenylyl)oxazolidine-2,5-dione

Cat. No.: B13714821
M. Wt: 253.25 g/mol
InChI Key: KNGRETQZRRDWHM-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidinedione family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)oxazolidine-2,5-dione typically involves the reaction of biphenyl-4-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazolidine-2,5-dione ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Biphenylyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of GABAergic and glutamatergic neurotransmission .

Comparison with Similar Compounds

  • 5-Phenyl-oxazolidine-2,4-dione
  • 5,5-Diphenylimidazolidine-2,4-dione
  • Tridione (Trimethadione)
  • Paradione (Paramethadione)

Comparison: 4-(4-Biphenylyl)oxazolidine-2,5-dione is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties and potential biological activities. Compared to other oxazolidinediones, this compound may offer enhanced stability and specificity in its interactions with molecular targets .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-(4-phenylphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C15H11NO3/c17-14-13(16-15(18)19-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,18)

InChI Key

KNGRETQZRRDWHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(=O)OC(=O)N3

Origin of Product

United States

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